molecular formula C12H16O5 B14751247 4-Methoxy-3-(2-methoxyethoxymethoxy)benzaldehyde CAS No. 83088-21-5

4-Methoxy-3-(2-methoxyethoxymethoxy)benzaldehyde

Cat. No.: B14751247
CAS No.: 83088-21-5
M. Wt: 240.25 g/mol
InChI Key: CFWGNGOHJABIOZ-UHFFFAOYSA-N
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Description

4-Methoxy-3-(2-methoxyethoxymethoxy)benzaldehyde is an organic compound belonging to the class of benzaldehydes It is characterized by the presence of a methoxy group and a methoxyethoxymethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(2-methoxyethoxymethoxy)benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with appropriate reagents to introduce the methoxyethoxymethoxy group. One common method involves the use of methoxyethanol and a suitable catalyst under controlled conditions to achieve the desired substitution on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(2-methoxyethoxymethoxy)benzaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and methoxyethoxymethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 4-Methoxy-3-(2-methoxyethoxymethoxy)benzoic acid.

    Reduction: 4-Methoxy-3-(2-methoxyethoxymethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3-(2-methoxyethoxymethoxy)benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(2-methoxyethoxymethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxy and methoxyethoxymethoxy groups can influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzaldehyde: Lacks the methoxyethoxymethoxy group, making it less versatile in certain reactions.

    3-Ethoxy-4-methoxybenzaldehyde: Contains an ethoxy group instead of a methoxyethoxymethoxy group, leading to different reactivity and applications.

    4-Hydroxy-3-methoxybenzaldehyde: The presence of a hydroxyl group instead of a methoxyethoxymethoxy group results in different chemical properties and uses.

Uniqueness

4-Methoxy-3-(2-methoxyethoxymethoxy)benzaldehyde is unique due to the presence of both methoxy and methoxyethoxymethoxy groups, which provide a combination of solubility, reactivity, and potential for diverse applications in various fields.

Properties

CAS No.

83088-21-5

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

4-methoxy-3-(2-methoxyethoxymethoxy)benzaldehyde

InChI

InChI=1S/C12H16O5/c1-14-5-6-16-9-17-12-7-10(8-13)3-4-11(12)15-2/h3-4,7-8H,5-6,9H2,1-2H3

InChI Key

CFWGNGOHJABIOZ-UHFFFAOYSA-N

Canonical SMILES

COCCOCOC1=C(C=CC(=C1)C=O)OC

Origin of Product

United States

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